4-Cyanobenzyltriphenylphosphonium
Description
4-Cyanobenzyltriphenylphosphonium chloride (CAS 114265-81-7) is a quaternary phosphonium salt with the molecular formula C₂₆H₂₁ClNP. It belongs to the class of organophosphorus compounds, characterized by a triphenylphosphonium cation paired with a cyanobenzyl-substituted group. This compound is widely utilized as a Wittig reagent in organic synthesis, enabling the formation of carbon-carbon double bonds through reactions with aldehydes or ketones . Its electron-withdrawing cyano (-CN) group enhances electrophilicity, making it particularly effective in synthesizing α,β-unsaturated nitriles and other conjugated systems.
Key properties include:
Properties
Molecular Formula |
C26H21NP+ |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
(4-cyanophenyl)methyl-triphenylphosphanium |
InChI |
InChI=1S/C26H21NP/c27-20-22-16-18-23(19-17-22)21-28(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26/h1-19H,21H2/q+1 |
InChI Key |
RAKNWILZSMGQQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)C#N)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 4-Cyanobenzyltriphenylphosphonium chloride, its structural and functional analogs are analyzed below. Key differences arise from substituent groups, counterions, and reactivity profiles.
Table 1: Comparative Analysis of Triphenylphosphonium Salts
Structural and Functional Differences
Substituent Effects: The cyano group in this compound chloride strongly withdraws electrons, increasing ylide stability and reactivity toward electron-deficient carbonyl groups . Dichlorobenzyl analogs (e.g., 2,4- and 3,4-dichloro derivatives) exhibit lower electrophilicity but greater steric bulk, favoring reactions with less hindered substrates . Carboxybutyl-substituted derivatives (e.g., 4-Carboxybutyltriphenylphosphonium bromide) prioritize solubility and biological compatibility, enabling applications in mitochondrial imaging .
Counterion Influence: Chloride counterions (e.g., in cyanobenzyl and dichlorobenzyl derivatives) are common in organic solvents, while bromide ions (as in carboxybutyl derivatives) enhance aqueous solubility .
Thermal Stability: this compound chloride decomposes at ~250°C, whereas dichlorobenzyl analogs show higher thermal stability (decomposition >300°C) due to halogen-induced stabilization .
Reactivity in Wittig Reactions
- This compound chloride: Produces high yields (~85–90%) of α,β-unsaturated nitriles under mild conditions (room temperature, THF) .
- Dichlorobenzyl analogs : Require elevated temperatures (60–80°C) for comparable yields, attributed to steric and electronic limitations .
- Carboxybutyl derivatives: Not typically used in Wittig reactions; instead, they serve as delivery agents for bioactive molecules due to their zwitterionic nature .
Research Findings and Industrial Relevance
- Pharmaceutical Synthesis: this compound chloride is preferred for synthesizing tamoxifen analogs due to its regioselectivity .
- Material Science : Dichlorobenzyl derivatives are employed in polymer cross-linking, leveraging their stability under high-heat conditions .
- Biological Applications : Carboxybutyltriphenylphosphonium bromide’s mitochondrial targeting capability is critical in studying oxidative stress .
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